molecular formula C17H18N4O2S B2926318 N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide CAS No. 941931-41-5

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide

Cat. No.: B2926318
CAS No.: 941931-41-5
M. Wt: 342.42
InChI Key: NJZRJNBNHSZFOW-UHFFFAOYSA-N
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Description

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at the 2-position and an oxamide moiety functionalized with a propenyl (allyl) group. This structure combines a rigid bicyclic system with flexible substituents, making it a candidate for applications in medicinal chemistry, particularly as an autotaxin inhibitor, as indicated by its structural similarity to patented compounds in this class . The compound’s design leverages the thienopyrazole scaffold’s ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-8-18-16(22)17(23)19-15-13-9-24-10-14(13)20-21(15)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZRJNBNHSZFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S. The compound features a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group and a prop-2-enyloxy moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar thieno[3,4-c]pyrazole structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in breast and lung cancer models.
  • Anti-inflammatory Properties :
    • Compounds in the thieno class have been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties.
  • Antimicrobial Activity :
    • Preliminary studies indicate that thieno derivatives may exhibit antimicrobial properties against various bacterial strains. The exact mechanism is yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : Potential interaction with receptors related to inflammatory pathways or apoptosis.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Cytotoxicity Evaluation :
    • A study tested a related thieno derivative on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency.
  • Anti-inflammatory Assessment :
    • In an animal model of arthritis, administration of a thieno derivative resulted in reduced swelling and pain scores compared to control groups, suggesting effective anti-inflammatory action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in MCF-7 and A549 cells
Anti-inflammatoryReduced swelling in arthritis model
AntimicrobialActivity against Gram-positive bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide and related derivatives:

Compound Name Core Structure Substituents at 2-Position Functional Groups on Amide/Oxamide Biological Target/Activity Key Reference
This compound Thieno[3,4-c]pyrazole 4-methylphenyl Oxamide with propenyl group Autotaxin inhibitor (inferred) Patent WO 2022/003377
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole (oxidized) 4-methylphenyl Benzamide with 4-bromo substitution Unknown (structural analog) ECHEMI database
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide Thieno[3,4-c]pyrazole (diketone) 4-methoxyphenyl Cyclopentanecarboxamide with 4-chlorophenyl Unspecified (structural studies) RCSB PDB ligand data

Key Observations:

Core Modifications: The target compound retains the non-oxidized thienopyrazole core, whereas analogs like the 4-bromo derivative () and the diketone-containing compound () feature oxidized or modified cores, which may alter electronic properties and binding affinity.

Substituent Diversity :

  • The 2-position substituent varies significantly: 4-methylphenyl (target compound), 4-methoxyphenyl (), and other aryl groups. Methoxy groups enhance solubility but may reduce membrane permeability compared to methyl groups .

Functional Group Impact: The oxamide group in the target compound differs from benzamide () or cyclopentanecarboxamide ().

Biological Activity :

  • While the target compound is inferred to act as an autotaxin inhibitor based on patent data (), direct biological data for analogs (e.g., IC50 values) are absent in the provided evidence.

Research Findings and Limitations

  • Hydrogen-bonding patterns, critical for activity, remain uncharacterized but could be analyzed using graph-set theory ().
  • Synthetic Challenges :
    The propenyl group in the target compound introduces steric hindrance, which may complicate synthesis compared to simpler benzamide derivatives ().

  • Data Gaps: No comparative pharmacokinetic or potency data are available in the provided evidence. Further studies using validated crystallographic protocols () are needed to confirm binding modes.

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